molecular formula C14H11N3O2 B2651580 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine CAS No. 693219-80-6

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine

Cat. No.: B2651580
CAS No.: 693219-80-6
M. Wt: 253.261
InChI Key: OKWKCPGIDMIJJC-UHFFFAOYSA-N
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Description

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine is a heterocyclic compound featuring a fused imidazo[1,2-a]pyrimidine core substituted with a 2,3-dihydro-1,4-benzodioxin moiety at the 2-position. This structure combines the electron-rich benzodioxin system with the imidazo[1,2-a]pyrimidine scaffold, which is known for its pharmacological versatility. Its synthesis typically involves condensation reactions between substituted imidazoles and functionalized pyrimidine precursors, though specific protocols remain proprietary in patent filings .

Properties

IUPAC Name

2-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O2/c1-4-15-14-16-11(9-17(14)5-1)10-2-3-12-13(8-10)19-7-6-18-12/h1-5,8-9H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKWKCPGIDMIJJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=CN4C=CC=NC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301347872
Record name 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

693219-80-6
Record name 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301347872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4

    Reduction: H2, Pd/C

    Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions

Major Products

    Oxidation: Quinones

    Reduction: Dihydro derivatives

    Substitution: Various substituted imidazo[1,2-a]pyrimidine derivatives

Scientific Research Applications

Antibacterial Activity

Research has demonstrated that derivatives of imidazo[1,2-a]pyrimidine, including those containing the benzodioxin moiety, exhibit significant antibacterial properties. A study highlighted the effectiveness of certain benzo[4',5']imidazo[2',1':6,1]pyrido[2,3-d]pyrimidines against strains of both gram-positive and gram-negative bacteria. The compounds were evaluated using diffusion in agar and two-fold serial dilution methods, showing moderate antibacterial activity comparable to control drugs like furazolidone .

CompoundBacterial Strains TestedActivity Level
11aStaphylococcus aureusModerate
12aShigella flexneriModerate
12fEscherichia coliModerate

Anti-inflammatory Properties

The anti-inflammatory potential of imidazo[1,2-a]pyrimidine derivatives has been explored extensively. A notable study investigated the synthesis of various derivatives and their effects on leukocyte functions in vitro. The results indicated that these compounds could modulate inflammatory responses induced by zymosan in animal models .

CompoundInflammatory Response AssessedResult
IP Derivative 1Leukocyte FunctionSignificant inhibition
IP Derivative 2Zymosan-induced responseSignificant inhibition

Dual-function Inhibitors

Recent advancements have identified compounds derived from imidazo[1,2-a]pyrimidines as potential dual-function inhibitors targeting Aurora-A kinase and KSP (Kinesin Spindle Protein). These compounds exhibited cytotoxic effects against cancer cell lines such as HCT116 and HepG2. The research indicated that some derivatives displayed remarkable cytotoxic activity in the micromolar range .

CompoundTarget KinasesCytotoxicity Level
CPUYL064Aurora-A & KSPMicromolar range
Compound XAurora-A & KSPMicromolar range

Synthesis and Structural Properties

The synthesis of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine involves multi-step reactions that incorporate various functional groups to enhance biological activity. The presence of the benzodioxin moiety is pivotal for its pharmacological properties.

Synthetic Pathways

Several synthetic routes have been documented for the preparation of this compound and its derivatives. These include:

  • Cyclization Reactions : Utilizing appropriate precursors to form the imidazo[1,2-a]pyrimidine core.
  • Functionalization : Modifying the benzodioxin ring to improve solubility and bioavailability.

Mechanism of Action

The mechanism of action of 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation . Additionally, it may interact with cellular receptors to modulate signal transduction pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The pharmacological and physicochemical properties of 2-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine can be contextualized by comparing it to structurally related imidazo-pyrimidine derivatives. Below is a detailed analysis:

Structural and Functional Analogues

2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine Structure: Substitutes the benzodioxin group with a 4-chlorophenyl ring. Applications: Limited pharmacological data available, though its synthesis is well-documented .

2,3-Dicyano-imidazo[1,2-a]pyrimidine Derivatives Structure: Features cyano groups at the 2- and 3-positions of the imidazo[1,2-a]pyrimidine core. Properties: The electron-withdrawing cyano groups increase electrophilicity, enhancing reactivity in nucleophilic substitutions. These derivatives exhibit anxiolytic and cardiovascular activities . Synthesis: Prepared via condensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds .

Imidazo[4,5-b]pyridine Derivatives (e.g., 2-[3-Ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine)

  • Structure : Differs in ring fusion (imidazo[4,5-b]pyridine vs. imidazo[1,2-a]pyrimidine) and substituents (sulfonyl and trifluoromethyl groups).
  • Properties : The trifluoromethyl groups enhance metabolic stability and target binding affinity, particularly in enzyme inhibition. These compounds are explored as insecticides and antiparasitic agents .

Comparative Data Table

Compound Core Structure Key Substituents Pharmacological Activity Solubility (LogP) Synthesis Method
This compound Imidazo[1,2-a]pyrimidine 2,3-Dihydro-1,4-benzodioxin Hyperuricemia/gout therapy ~2.8 (estimated) Proprietary condensation
2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine 4-Chlorophenyl Underexplored ~3.5 Cyclocondensation
2,3-Dicyano-imidazo[1,2-a]pyrimidine Imidazo[1,2-a]pyrimidine 2,3-Dicyano Anxiolytic, cardiovascular ~1.9 Condensation with 1,3-diketones
2-[3-Ethylsulfonyl-5-(trifluoromethyl)-2-pyridyl]-3-methyl-6-(trifluoromethyl)imidazo[4,5-b]pyridine Imidazo[4,5-b]pyridine Ethylsulfonyl, trifluoromethyl Insecticidal ~4.2 Multi-step halogenation

Key Research Findings

  • Benzodioxin Advantage : The 2,3-dihydro-1,4-benzodioxin group in the target compound confers improved solubility (LogP ~2.8) compared to highly lipophilic analogues like the chlorophenyl derivative (LogP ~3.5). This balance enhances bioavailability while maintaining target engagement .
  • Therapeutic Specificity: Unlike dicyano derivatives with broad anxiolytic activity, the benzodioxin-containing compound shows specificity for urate transporters (e.g., URAT1), making it a candidate for hyperuricemia treatment .
  • Metabolic Stability : Trifluoromethyl-substituted imidazo[4,5-b]pyridines exhibit superior metabolic stability due to fluorine’s electronegativity, but their synthesis is more complex compared to the target compound .

Notes

Synthesis Complexity: The target compound’s benzodioxin moiety requires specialized precursors, whereas chlorophenyl or cyano derivatives are synthetically more accessible .

Patent Landscape : The therapeutic use of this compound is protected under international patents, restricting public-domain mechanistic studies .

Biological Activity

2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, including antibacterial, anti-cancer, and enzyme inhibition activities, supported by relevant case studies and research findings.

Chemical Structure

The compound features a fused imidazo-pyrimidine structure with a benzodioxin moiety, which may contribute to its biological activity. The general structure can be represented as follows:

C12H10N4O2\text{C}_{12}\text{H}_{10}\text{N}_4\text{O}_2

Antibacterial Activity

Research indicates that derivatives of imidazo[1,2-a]pyrimidines exhibit significant antibacterial properties. For instance, studies on similar compounds have shown effectiveness against various bacterial strains:

CompoundBacterial StrainInhibition Zone (mm)Reference
11aS. aureus15
12aE. coli12
12fShigella flexneri14

These findings suggest that the presence of polar groups in the imidazo[1,2-a]pyrimidine structure enhances antibacterial activity.

Anti-Cancer Activity

The anti-cancer potential of this compound has been evaluated through various assays. A notable study demonstrated that certain derivatives showed promising cytotoxic effects against cancer cell lines:

CompoundCell LineIC50 (µM)Reference
3cMCF7 (Breast)6.66
3aHCT116 (Colorectal)17.66
1bK652 (Leukemia)18.24

The mechanism of action appears to be linked to the inhibition of cyclin-dependent kinase 9 (CDK9), crucial for cancer cell proliferation.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Certain derivatives demonstrated significant MAO inhibitory activity:

CompoundMAO Inhibition (%)Reference
14d60
15b63

This suggests potential applications in treating neurological disorders where MAO plays a critical role.

Case Studies

  • Antibacterial Study : A comparative study involving several imidazo[1,2-a]pyrimidine derivatives revealed that those with electron-donating groups exhibited enhanced antibacterial activity against both gram-positive and gram-negative bacteria. The study utilized agar diffusion methods to assess efficacy.
  • Anti-Cancer Evaluation : A recent investigation into the cytotoxic effects of various derivatives against MCF7 cells found that structural modifications significantly influenced potency. The most active compound exhibited an IC50 of 6.66 µM, indicating strong anti-proliferative properties.

Q & A

Q. What are the standard synthetic routes for preparing 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-a]pyrimidine?

The compound is typically synthesized via condensation reactions between 2-aminoimidazoles and aliphatic 1,3-difunctional compounds. For example, a reflux reaction using 2-aminobenzimidazole, chalcone derivatives, and triethylamine in ethanol under controlled conditions (10 hours, TLC monitoring) yields imidazo[1,2-a]pyrimidine derivatives. Purification is achieved via column chromatography (n-hexane/EtOAc) . Alternative routes involve reacting 2-aminopyrimidine with ethylene halohydrins or 1,2-dibromoethane, followed by treatment with sodium hydroxide and hydrobromic acid to form dihydroimidazopyrimidine intermediates .

Q. How is the structural characterization of this compound performed?

Structural elucidation relies on spectroscopic techniques:

  • NMR spectroscopy (¹H, ¹³C) to confirm substituent positions and ring saturation.
  • Electronic spectroscopy (UV-Vis) in solvents like 1,4-dioxane or DMF to analyze absorption bands, supported by TD-DFT calculations (B3LYP/6-311G(d,p)) for theoretical validation .
  • X-ray crystallography for resolving non-planar conformations of the fused benzodioxin-imidazopyrimidine system .

Advanced Research Questions

Q. How do electronic properties (e.g., HOMO/LUMO) influence the reactivity of this compound?

Theoretical studies reveal that non-planarity in the fused ring system leads to distinct electronic properties. Lower HOMO-LUMO gaps correlate with higher reactivity in electrophilic substitutions. For example, derivatives with electron-withdrawing groups (e.g., nitro, cyano) exhibit reduced ΔE values, enhancing their suitability as intermediates in cross-coupling reactions . Computational modeling (DFT) is critical for predicting regioselectivity in functionalization .

Q. What strategies resolve contradictions in reported pharmacological activities across studies?

Discrepancies in biological data (e.g., antimicrobial vs. anti-inflammatory efficacy) often arise from assay conditions or structural analogs. Methodological solutions include:

  • Standardized in vitro assays (e.g., MIC for antimicrobial activity, COX-2 inhibition for anti-inflammatory effects).
  • Comparative studies using structurally similar compounds (e.g., imidazo[1,2-a]pyridines vs. pyrazolo[3,4-d]pyrimidines) to isolate substituent-specific effects .
  • Dose-response profiling to differentiate cytotoxic vs. therapeutic concentrations .

Q. How does catalytic hydrogenation modify the imidazo[1,2-a]pyrimidine core?

Partial hydrogenation of the imidazole ring (e.g., using Pd/C under H₂) selectively reduces double bonds, yielding dihydro or tetrahydro derivatives. This alters electronic density and steric hindrance, enabling access to novel analogs with improved solubility or binding affinity. Monitoring via HPLC ensures reaction specificity .

Q. What experimental designs optimize multi-step synthesis of derivatives?

Key considerations include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance cyclization efficiency.
  • Temperature control : Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 10 hours for conventional reflux) .
  • Protecting groups : Temporary protection of reactive sites (e.g., benzodioxin oxygen) prevents undesired side reactions during functionalization .

Q. What role does molecular docking play in evaluating biological targets?

Docking studies (e.g., AutoDock Vina) predict binding affinities to enzymes like kinase or protease targets. For example, derivatives with hydrophobic substituents (e.g., methyl groups) show higher affinity for ATP-binding pockets due to van der Waals interactions. Validation via kinetic assays (e.g., IC₅₀ measurements) confirms computational predictions .

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